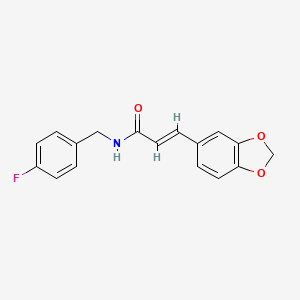

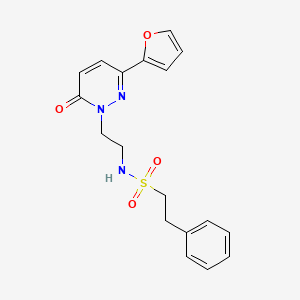

1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Chloro-4-methylphenyl)-3-((4-(dimethylamino)pyrimidin-2-yl)methyl)urea, also known as CDK4/6 inhibitor, is a small molecule drug that has been extensively studied for its potential in cancer treatment. This inhibitor is a type of targeted therapy that works by blocking the activity of cyclin-dependent kinases 4 and 6, which are enzymes involved in cell division.

Applications De Recherche Scientifique

Quadruple Hydrogen Bonding Applications

Research into the dimerization of ureidopyrimidones, which share structural similarities with the compound , has unveiled their potential in quadruple hydrogen bonding applications. This phenomenon is significant in supramolecular chemistry, where strong dimerization via hydrogen bonds can lead to the development of novel materials with unique properties. The study by Beijer et al. (1998) on ureidopyrimidones highlights their utility as building blocks for supramolecular structures due to their high dimerization constants and simple preparation methods Beijer, F. H., Sijbesma, R., Kooijman, H., Spek, A., & Meijer, E. W. (1998).

Herbicidal Activity

Another significant application is found in the agricultural sector, where substituted phenyltetrahydropyrimidinones have been identified as effective preemergence herbicides. These compounds inhibit carotenoid biosynthesis at the phytoene desaturase step, leading to chlorosis in weeds. The structure-activity relationships explored by Babczinski et al. (1995) provide insight into the design of more effective herbicides based on cyclic ureas Babczinski, P., Blunck, M., Sandmann, G., Shiokawa, K., & Yasui, K. (1995).

Anticancer Research

In the medical field, specific derivatives of ureas, such as 1-aryl-3-(2-chloroethyl) ureas, have been synthesized and evaluated for their potential as anticancer agents. Their cytotoxicity against human adenocarcinoma cells has been studied, revealing that some derivatives are as cytotoxic as established chemotherapy agents like chlorambucil. This research, conducted by Gaudreault et al. (1988), opens up new avenues for cancer treatment development Gaudreault, R., Lacroix, J., Pagé, M., & Joly, L. (1988).

Cytokinin Activity

Moreover, urea derivatives have been found to exhibit cytokinin-like activity, which is crucial for plant growth and development. Studies like those by Takahashi et al. (1978) have synthesized and tested various N-phenyl-N′-(4-pyridyl)urea derivatives, identifying compounds with significant cytokinin activity. Such compounds can be instrumental in agricultural biotechnology for enhancing plant growth Takahashi, S., Shudo, K., Okamoto, T., Yamada, K., & Isogai, Y. (1978).

Environmental Degradation

Additionally, the environmental degradation pathways of structurally related sulfonylurea herbicides have been studied to understand their persistence and breakdown in soil. The research by Morrica et al. (2001) on imazosulfuron, a sulfonylurea herbicide, provides insights into the degradation mechanisms, highlighting the importance of understanding environmental impact for chemical compounds used in agriculture Morrica, P., Giordano, A., Seccia, S., Ungaro, F., & Ventriglia, M. (2001).

Propriétés

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-[[4-(dimethylamino)pyrimidin-2-yl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN5O/c1-10-4-5-11(8-12(10)16)19-15(22)18-9-13-17-7-6-14(20-13)21(2)3/h4-8H,9H2,1-3H3,(H2,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXNXTNXMWQBLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NCC2=NC=CC(=N2)N(C)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide](/img/structure/B2371537.png)

![(1S,3As,5aS,5bS,7aS,11aS,11bS,13aS,13bS)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/no-structure.png)

![N-cyclopropyl-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2371539.png)

![7-hydroxy-N-(3-hydroxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2371544.png)

![Benzonitrile, 4-[4-[[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-](/img/structure/B2371545.png)

![N-[5-(2-amino-1,3-thiazol-4-yl)-2-(methylsulfanyl)phenyl]acetamide hydrochloride](/img/structure/B2371549.png)

![3-methyl-N-(1-methyl-2-oxoindolin-5-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2371557.png)